molecular formula C22H18ClN3O2S B11326167 2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide

2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide

Cat. No.: B11326167
M. Wt: 423.9 g/mol
InChI Key: PWTQHOMGLJCRLP-UHFFFAOYSA-N
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Description

2-{[6-(4-CHLOROPHENYL)-3-CYANOPYRIDIN-2-YL]SULFANYL}-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group, a cyanopyridinyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(4-CHLOROPHENYL)-3-CYANOPYRIDIN-2-YL]SULFANYL}-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE typically involves multiple steps, including the formation of the cyanopyridinyl group and the subsequent attachment of the chlorophenyl and methoxyphenyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-{[6-(4-CHLOROPHENYL)-3-CYANOPYRIDIN-2-YL]SULFANYL}-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-{[6-(4-CHLOROPHENYL)-3-CYANOPYRIDIN-2-YL]SULFANYL}-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[6-(4-CHLOROPHENYL)-3-CYANOPYRIDIN-2-YL]SULFANYL}-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

The uniqueness of 2-{[6-(4-CHLOROPHENYL)-3-CYANOPYRIDIN-2-YL]SULFANYL}-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This compound’s structure allows for unique interactions with molecular targets, making it a valuable tool in various research applications .

Properties

Molecular Formula

C22H18ClN3O2S

Molecular Weight

423.9 g/mol

IUPAC Name

2-[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C22H18ClN3O2S/c1-28-19-9-2-15(3-10-19)13-25-21(27)14-29-22-17(12-24)6-11-20(26-22)16-4-7-18(23)8-5-16/h2-11H,13-14H2,1H3,(H,25,27)

InChI Key

PWTQHOMGLJCRLP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CSC2=C(C=CC(=N2)C3=CC=C(C=C3)Cl)C#N

Origin of Product

United States

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